

# Commercially Available Suppliers and Technical Guide for 8-Bromonaphthalen-2-ol

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## Compound of Interest

Compound Name: 8-Bromonaphthalen-2-ol

Cat. No.: B1269897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available suppliers of **8-Bromonaphthalen-2-ol**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a structured comparison of suppliers, a detailed experimental protocol for a related synthesis, and a visual representation of the synthetic workflow.

## Commercial Suppliers of 8-Bromonaphthalen-2-ol

The following table summarizes the currently available commercial suppliers for **8-Bromonaphthalen-2-ol**, providing key quantitative data for easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier                 | Product Number | Purity               | Available Quantities     | Price (USD)                               |
|--------------------------|----------------|----------------------|--------------------------|---|
| --INVALID-LINK--         | Not specified  | Lab Reagent LR Grade | Per kg                   | ~ \$60/kg<br>(converted from ₹5000/kg)[1] |
| --INVALID-LINK--         | Not specified  | >98%                 | 1g, 5g, 25g              | Price on request[2]                       |
| --INVALID-LINK--         | Multiple       | Varies by supplier   | Varies by supplier       | Varies by supplier[3][4]                  |
| - TRC                    | B292400        | Not specified        | 50mg, 500mg              | \$65 (50mg),<br>\$330 (500mg)[3]          |
| - AK Scientific          | 9029AE         | Not specified        | 1g                       | \$410[3]                                  |
| - Biosynth<br>Carbosynth | FB162355       | Not specified        | 5g, 10g                  | \$450 (5g), \$600<br>(10g)[3]             |
| --INVALID-LINK--         | Not specified  | Not specified        | Bulk and R&D quantities  | Price on request[5]                       |
| --INVALID-LINK--         | ATC311766854   | Not specified        | Inquire for availability | Price on request                          |
| --INVALID-LINK--         | Not specified  | Not specified        | Varies by supplier       | Price on request[6]                       |

## Experimental Protocol: Synthesis of a Bromonaphthalene Derivative

While a specific, detailed synthesis protocol for **8-Bromonaphthalen-2-ol** is not readily available in the searched literature, a well-established procedure for the synthesis of the related compound, 2-bromonaphthalene, from 2-naphthol is provided by Organic Syntheses.[7] This protocol can likely be adapted by researchers to synthesize other brominated naphthol derivatives.

Reaction: Synthesis of 2-Bromonaphthalene from  $\beta$ -Naphthol

## Materials:

- $\beta$ -Naphthol (72 g, 0.50 mole)[\[7\]](#)
- Triphenylphosphine (144 g, 0.55 mole)[\[7\]](#)
- Acetonitrile (225 ml)[\[7\]](#)
- Bromine (88 g)[\[7\]](#)
- Pentane[\[7\]](#)
- 20% Sodium hydroxide solution[\[7\]](#)
- Anhydrous magnesium sulfate[\[7\]](#)
- Alumina[\[7\]](#)
- 500 ml three-necked, round-bottomed flask[\[7\]](#)
- Trubore stirrer[\[7\]](#)
- Pressure-compensating dropping funnel[\[7\]](#)
- Reflux condenser with drying tube[\[7\]](#)
- Ice bath[\[7\]](#)
- Apparatus for simple distillation[\[7\]](#)
- Wood's metal bath[\[7\]](#)

## Procedure:

- Preparation of the Reagent: In a 500 ml, three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, charge 144 g of triphenylphosphine and 125 ml of acetonitrile.[\[7\]](#)

- Cool the stirred solution in an ice bath and add 88 g of bromine dropwise over 20-30 minutes.[\[7\]](#)
- Reaction with  $\beta$ -Naphthol: After the bromine addition is complete, remove the ice bath. Dissolve 72 g of  $\beta$ -naphthol in 100 ml of acetonitrile (warming may be necessary) and add it to the reaction mixture in one portion.[\[7\]](#)
- Heat the reaction mixture to 60–70°C for at least 30 minutes.[\[7\]](#)
- Work-up and Isolation:
  - Set up the flask for simple distillation and remove the acetonitrile under aspirator pressure until the oil bath temperature reaches 110°C.[\[7\]](#)
  - Replace the condenser with a wide-bore tube connected to a flask containing water and replace the oil bath with a Wood's metal bath.[\[7\]](#)
  - Raise the bath temperature to 200–220°C until all the solid has melted.[\[7\]](#)
  - Increase the bath temperature to 340°C and maintain it until the evolution of hydrogen bromide ceases (approximately 20–30 minutes).[\[7\]](#)
  - Cool the reaction mixture to about 100°C and pour it into a 1-liter beaker to cool to room temperature.[\[7\]](#)
- Purification:
  - Add 300 ml of pentane to the solidified mixture and break it into a fine precipitate.[\[7\]](#)
  - Filter the solid by suction and wash it thoroughly with two 300-ml portions of pentane.[\[7\]](#)
  - Combine the pentane filtrates, wash with 200 ml of 20% sodium hydroxide, and dry over anhydrous magnesium sulfate.[\[7\]](#)
  - Pass the pentane extract through a 25 mm diameter column filled with 35 cm of alumina.[\[7\]](#)
  - Distill the pentane at reduced pressure to yield the 2-bromonaphthalene product.[\[7\]](#)

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of **8-Bromonaphthalen-2-ol**. General studies on brominated phenols from marine sources have indicated potential for various bioactivities, but direct research on this specific compound is not readily available.[8][9]

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a bromonaphthalene derivative, based on the provided experimental protocol.



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### Synthesis and Purification Workflow

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